molecular formula C17H36ClN3O2 B8076470 (S)-N-(3-Amino-1-(ethylamino)-1-oxopropan-2-yl)dodecanamide HCl

(S)-N-(3-Amino-1-(ethylamino)-1-oxopropan-2-yl)dodecanamide HCl

Cat. No.: B8076470
M. Wt: 349.9 g/mol
InChI Key: BQKLKZHZRGFFAQ-RSAXXLAASA-N
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Description

(S)-N-(3-Amino-1-(ethylamino)-1-oxopropan-2-yl)dodecanamide HCl is a synthetic amide derivative characterized by a dodecanamide (12-carbon chain) backbone linked to a chiral propanamide moiety. The compound features an S-configuration at the stereogenic center, an ethylamino group, and a 3-amino substituent on the propanamide core. Its hydrochloride salt form enhances aqueous solubility, making it suitable for biomedical research applications. Current data indicate its use in R&D settings, with commercial availability in gram-scale quantities (e.g., Catalog ID: WXC02357) .

Properties

IUPAC Name

N-[(2S)-3-amino-1-(ethylamino)-1-oxopropan-2-yl]dodecanamide;hydrochloride
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H35N3O2.ClH/c1-3-5-6-7-8-9-10-11-12-13-16(21)20-15(14-18)17(22)19-4-2;/h15H,3-14,18H2,1-2H3,(H,19,22)(H,20,21);1H/t15-;/m0./s1
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BQKLKZHZRGFFAQ-RSAXXLAASA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCCCCCCCCCC(=O)NC(CN)C(=O)NCC.Cl
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CCCCCCCCCCCC(=O)N[C@@H](CN)C(=O)NCC.Cl
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H36ClN3O2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

349.9 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Structural and Functional Group Analysis

The compound is compared to three classes of analogs: lauramide derivatives , quorum-sensing modulators , and pharmacologically active amides .

Table 1: Structural and Functional Comparison
Compound Name Key Functional Groups Backbone Applications Reference
(S)-N-(3-Amino-1-(ethylamino)-1-oxopropan-2-yl)dodecanamide HCl 3-Amino, ethylamino, dodecanamide, HCl salt Branched propanamide Biomedical research (R&D)
Lauramide MEA (N-(2-hydroxyethyl)dodecanamide) Hydroxyethyl, dodecanamide Linear alkyl chain Cosmetic antistatic/viscosity agent
Lauramide MIPA (N-(2-hydroxypropyl)dodecanamide) Hydroxypropyl, dodecanamide Linear alkyl chain Cosmetic antistatic/viscosity agent
(S)-3-Oxo-N-(2-oxopyrrolidin-3-yl)dodecanamide (C12-lactam) Lactam ring, 3-oxo group Pyrrolidinone core Bacterial quorum sensing control
R-C12 (N-(3-oxododecanoyl)-D-homoserine lactone) D-enantiomer, lactone ring Homoserine lactone Bacterial signaling antagonist
S45 (Indole-containing amide) Indole, cyclooctylethyl Branched propanamide Pharmacological studies (unnamed)

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